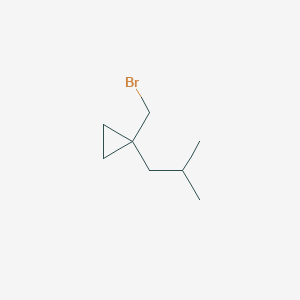
1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 2-methylpropyl group. This compound is of interest due to its unique structure and potential reactivity, making it a subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane can be achieved through several methods:
Cyclopropanation Reaction: Starting with an appropriate alkene, a cyclopropanation reaction can be carried out using a bromomethylating agent in the presence of a catalyst.
Halogenation: Another method involves the halogenation of a pre-formed cyclopropane ring with a bromomethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Elimination: Strong bases like potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation/Reduction: Various oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving cyclopropane derivatives.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane would depend on the specific reactions it undergoes. Generally, the bromomethyl group is reactive and can participate in nucleophilic substitution or elimination reactions, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
1-Bromomethylcyclopropane: Lacks the 2-methylpropyl group.
1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-ethylcyclopropane: Similar structure but with an ethyl group instead of the 2-methylpropyl group.
Biological Activity
1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane is an organic compound characterized by a cyclopropane ring with a bromomethyl group and a 2-methylpropyl substituent. This unique structure provides the compound with interesting chemical reactivity and potential biological activity, making it a subject of interest in both organic chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₈H₁₅Br
- Molecular Weight : 191.11 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)CC1(CC1)CBr
The biological activity of this compound is largely attributed to its reactivity due to the bromomethyl group. This group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities. The cyclopropane ring itself can influence the compound's interaction with biological targets, potentially affecting its pharmacological properties.
Biological Activity
Research indicates that compounds similar to this compound have shown various biological activities, including:
- Antimicrobial Activity : Some studies suggest that cyclopropane derivatives possess antimicrobial properties, which could be explored for developing new antibiotics.
- Anticancer Potential : The unique structural features may contribute to interactions with cellular pathways involved in cancer progression.
- Neuroprotective Effects : Preliminary studies indicate that certain derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against oxidative stress |
Case Study Analysis
A recent study investigated the synthesis and biological evaluation of cyclopropane derivatives, including this compound. The results indicated:
- Synthesis Method : The compound was synthesized through halogenation methods, ensuring high purity and yield.
- Biological Testing : In vitro assays demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential as a lead compound for antibiotic development.
Applications in Research and Industry
The potential applications of this compound extend across several fields:
- Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules.
- Pharmaceutical Development : Its unique properties make it a candidate for further investigation in drug development programs targeting infectious diseases and cancer.
- Material Science : The compound can be utilized in creating specialty chemicals with specific functional properties.
Properties
Molecular Formula |
C8H15Br |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methylpropyl)cyclopropane |
InChI |
InChI=1S/C8H15Br/c1-7(2)5-8(6-9)3-4-8/h7H,3-6H2,1-2H3 |
InChI Key |
IRYVJOIDAYZTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















